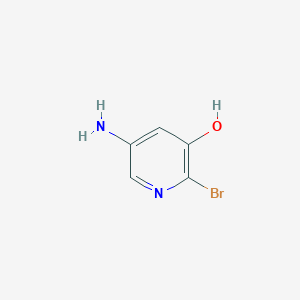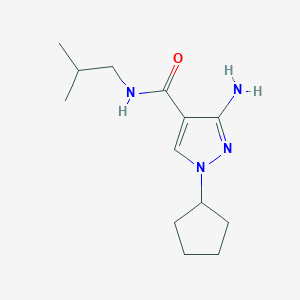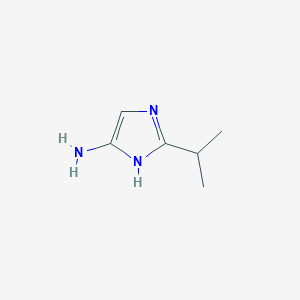![molecular formula C12H15N3O3 B11729024 2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B11729024.png)
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the oxadiazole ring, which is further connected to an ethanamine moiety
準備方法
The synthesis of 2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2,3-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative can yield the desired oxadiazole ring.
-
Attachment of the Ethanamine Group: : The ethanamine moiety can be introduced through nucleophilic substitution reactions. For example, the oxadiazole intermediate can be reacted with an appropriate alkyl halide, such as ethylamine, under basic conditions to form the final product.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation may lead to the formation of corresponding oxadiazole derivatives with altered functional groups.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the conversion of the oxadiazole ring to other heterocyclic structures.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions. For instance, the dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine has been explored for various scientific research applications:
-
Medicinal Chemistry: : The compound has shown potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with biological targets, making it a candidate for the treatment of various diseases.
-
Materials Science: : The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
-
Biological Studies: : Researchers have investigated the compound’s biological activity, including its potential as an antimicrobial or anticancer agent.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.
作用機序
The mechanism of action of 2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine can be compared with other similar compounds, such as:
-
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine: : This compound has a similar structure but with a methanamine group instead of an ethanamine group. The difference in the alkyl chain length can affect its chemical and biological properties.
-
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propylamine: : This compound features a propylamine group, which may lead to different reactivity and interactions compared to the ethanamine derivative.
-
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butylamine: : The presence of a butylamine group can further alter the compound’s properties, making it distinct from the ethanamine derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
特性
分子式 |
C12H15N3O3 |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H15N3O3/c1-16-9-5-3-4-8(11(9)17-2)12-14-10(6-7-13)18-15-12/h3-5H,6-7,13H2,1-2H3 |
InChIキー |
YWFVLFBCLFJKLI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole](/img/structure/B11728941.png)

![4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728949.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728960.png)



![3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729011.png)
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine](/img/structure/B11729022.png)


![2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11729032.png)


